molecular formula C20H12ClN5O2 B3562931 1-amino-3-(2-chloro-4-hydroxy-5-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

1-amino-3-(2-chloro-4-hydroxy-5-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

Cat. No.: B3562931
M. Wt: 389.8 g/mol
InChI Key: NTNSIYAOUSYRBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups would likely result in a complex three-dimensional structure. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amino, hydroxy, and nitrile groups are all reactive and could participate in reactions such as substitution, addition, or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. Without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

1-amino-3-(2-chloro-4-hydroxy-5-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN5O2/c1-28-17-6-10(13(21)7-16(17)27)18-11(8-22)19(24)26-15-5-3-2-4-14(15)25-20(26)12(18)9-23/h2-7,27H,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNSIYAOUSYRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-3-(2-chloro-4-hydroxy-5-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Reactant of Route 2
1-amino-3-(2-chloro-4-hydroxy-5-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
1-amino-3-(2-chloro-4-hydroxy-5-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Reactant of Route 4
1-amino-3-(2-chloro-4-hydroxy-5-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Reactant of Route 5
1-amino-3-(2-chloro-4-hydroxy-5-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Reactant of Route 6
1-amino-3-(2-chloro-4-hydroxy-5-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

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